molecular formula C6H4ClFN2O3 B566376 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 110073-43-3

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No. B566376
CAS RN: 110073-43-3
M. Wt: 206.557
InChI Key: YTFLGHPCLLMJDW-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C6H4ClFN2O3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The ring is substituted with a fluorine atom, a chloroacetyl group, and two oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.56 . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Barbituric Acid Derivatives and Biological Uses

Barbituric acid, the precursor to this compound, has a rich history in medicinal chemistry. Derived from malonylurea or 4-hydroxyuracil, barbiturates find applications as:

Researchers have explored compounds and derivatives of barbituric acid due to their medical and biological significance. Beyond their clinical use, barbiturates play roles in polymerization catalysts, plastics, textiles, and ink formulations .

Multicomponent Reactions and Heterocyclic Synthesis

Indole, a versatile heterocyclic compound, has been widely studied for its applications in multicomponent reactions (MCRs). These reactions allow efficient synthesis of diverse heterocycles. Researchers have harnessed indole’s reactivity to create novel compounds during the period from 2012 to 2017 .

Antimicrobial Properties

While not directly related to the compound itself, the broader field of antimicrobial research benefits from understanding the properties of similar heterocyclic structures. Investigating the interactions between these compounds and microbial targets can lead to new antimicrobial agents .

Nanoscience Applications

Barbituric acid derivatives, including our compound of interest, have found utility in nanoscience. Their unique properties make them suitable for various nanomaterials and nanostructures, impacting fields like drug delivery, sensors, and catalysis .

Anti-Cancer Potential

Although not exclusive to our compound, barbiturates have been explored for their anti-cancer effects. Researchers investigate their mechanisms of action and potential as adjuncts to existing therapies .

Microwave-Assisted Synthesis

Microwave-assisted methods have gained prominence in organic synthesis. Researchers have employed these techniques to efficiently prepare various compounds, including barbituric acid derivatives. The rapid and controlled heating provided by microwaves enhances reaction rates and yields .

Safety and Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if you feel unwell .

properties

IUPAC Name

1-(2-chloroacetyl)-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O3/c7-1-4(11)10-2-3(8)5(12)9-6(10)13/h2H,1H2,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFLGHPCLLMJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664295
Record name 1-(Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110073-43-3
Record name 1-(Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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